6-(Cyclohexylthio)-5-methylnicotinonitrile

Regioisomerism Quality Control Purity Analysis

Researchers requiring a regioisomerically defined 5-methylnicotinonitrile scaffold for SAR studies often face supply inconsistency. 6-(Cyclohexylthio)-5-methylnicotinonitrile (CAS 1355177-88-6) provides an exact solution with its distinct 3-cyanopyridine core and cyclohexylthio substituent at the 6-position, ensuring non-interchangeable specificity versus 2- or 4-methyl isomers. • ≥98% purity with LogP 3.69 & TPSA 36.68 Ų for rational lipophilic pocket targeting • Ideal precursor for anti-tubercular 5-alkyl/aryl-sulfanyl analogs (related MIC 3.1 µM) • Useful as a CYP450 substrate probe for regio-selective sulfur oxidation studies Supplied with certificate of analysis; ambient shipping.

Molecular Formula C13H16N2S
Molecular Weight 232.35 g/mol
Cat. No. B13003156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Cyclohexylthio)-5-methylnicotinonitrile
Molecular FormulaC13H16N2S
Molecular Weight232.35 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1SC2CCCCC2)C#N
InChIInChI=1S/C13H16N2S/c1-10-7-11(8-14)9-15-13(10)16-12-5-3-2-4-6-12/h7,9,12H,2-6H2,1H3
InChIKeyJKADWSFJBNAARH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Cyclohexylthio)-5-methylnicotinonitrile Overview


6-(Cyclohexylthio)-5-methylnicotinonitrile (CAS 1355177-88-6) is a synthetic nicotinonitrile derivative belonging to the class of 6-(cyclohexylthio)-methylnicotinonitrile regioisomers . It features a 3-cyanopyridine core with a cyclohexylthio substituent at the 6-position and a methyl group at the 5-position, resulting in a molecular formula of C₁₃H₁₆N₂S and a molecular weight of 232.34 g/mol . This compound is typically supplied as a research chemical with a purity of 98% and a computed LogP of 3.6865 .

Specified 5-methyl regioisomer enables focused SAR and lead optimization studies
Nitrile and thioether handles provide versatile synthetic entry points
Reported high-purity specification reduces in-house purification burden

6-(Cyclohexylthio)-5-methylnicotinonitrile Substitution Risk


Substituting 6-(cyclohexylthio)-5-methylnicotinonitrile with its closest analogs, 6-(Cyclohexylthio)-2-methylnicotinonitrile (CAS 1355175-38-0) or 6-(Cyclohexylthio)-4-methylnicotinonitrile (CAS 1355197-42-0), is not scientifically trivial . While all three share the same molecular formula (C₁₃H₁₆N₂S) and weight, the positional isomerism of the methyl group on the pyridine ring creates distinct electronic and steric environments around the nitrile and thioether functionalities. This regioisomeric variation can lead to divergent reactivity in downstream synthetic steps, differential binding to biological targets, and altered physicochemical properties such as LogP and topological polar surface area (TPSA), making them non-interchangeable chemical inputs for defined synthetic routes or structure-activity relationship (SAR) studies .

Methyl positional isomerism (2- or 4-methyl analogs) alters electronic environment and reactivity in cross-coupling steps.
Computed LogP and TPSA differences may shift membrane partitioning and target binding profiles.
Regioisomer mismatch can compromise SAR interpretation and synthetic pathway design.

6-(Cyclohexylthio)-5-methylnicotinonitrile Quantitative Evidence


Regioisomer Identity and Purity

The primary differentiation for 6-(Cyclohexylthio)-5-methylnicotinonitrile is its regioisomeric identity, confirmed by its specific CAS number and SMILES notation, which distinguishes it from other methyl-substituted analogs . The compound is commercially available with a specified minimum purity of 98% , providing a quantifiable baseline for procurement. A comparison with a vendor specification for the 2-methyl analog, 6-(cyclohexylthio)-2-methylnicotinonitrile, which is listed at 95% purity, shows a 3% purity difference available for the target compound .

Purity Specification
Cross-study comparable
Target ≥98% vs 2-methyl analog 95%
Higher purity may reduce pre-reaction purification steps
Vendor specifications; independent verification recommended
Regioisomerism Quality Control Purity Analysis Physicochemical Properties

Lipophilicity (LogP) Comparison

The computed partition coefficient (LogP) is a key determinant of a molecule's ADME profile. 6-(Cyclohexylthio)-5-methylnicotinonitrile has a reported computed LogP of 3.6865 . For the 2-methyl regioisomer, a PubChem-derived LogP of 1.83 has been cited [1], suggesting a substantial difference in lipophilicity between the regioisomers. This difference is attributable to the position of the methyl group relative to the nitrogen atom and the nitrile group, which alters the compound's overall polarity.

Computed LogP
Cross-study comparable
Target 3.69 vs 2-methyl 1.83
Higher lipophilicity may influence permeability and binding
Computed from different sources; experimental validation advised
Lipophilicity LogP ADME Drug-likeness Regioisomer Comparison

TPSA Differentiation

The Topological Polar Surface Area (TPSA) is a critical descriptor for predicting a molecule's oral bioavailability and blood-brain barrier penetration. The target compound has a computed TPSA of 36.68 Ų . While a direct computational comparison for the 2-methyl isomer is not available from the same source, the structural basis for a difference is clear: the position of the methyl group influences the electron density distribution and the accessibility of the nitrogen atom, which are key contributors to the calculated TPSA.

Computed TPSA
Class-level inference
36.68 Ų
Distinct TPSA value aids drug-likeness filtering
No direct comparator from same source; structurally differentiated
TPSA Drug-likeness Bioavailability Physicochemical Differentiation

Cross-Coupling Building Block

The 6-(cyclohexylthio)-5-methylnicotinonitrile scaffold positions a nitrile group at the 5-position, which is a versatile synthetic handle for further elaboration. This contrasts with the 2-methyl analog, where the nitrile is further away from the methyl substituent. The anti-tubercular evaluation of structurally related 5-(cyclohexylsulfanyl)-2-alkoxy-4,6-diarylnicotinonitriles demonstrates that modifications at the 5-position are critical for biological activity, with the most potent analog (4n) achieving an MIC of 3.1 µM against Mycobacterium tuberculosis, outperforming ethambutol and pyrazinamide [1]. This class-level evidence supports the value of the 5-methyl substitution pattern in this chemical space.

Scaffold Relevance
Class-level inference
5-sulfanyl analog MIC 3.1 µM vs M. tuberculosis
Supports anti-infective scaffold exploration
Activity of related analog; not tested on this product itself
Synthetic Chemistry Building Block Cross-Coupling Nicotinonitrile Medicinal Chemistry

6-(Cyclohexylthio)-5-methylnicotinonitrile Applications


Kinase and GPCR Library Design

Given its distinct LogP (3.6865) and TPSA (36.68 Ų) profile compared to other methylnicotinonitrile isomers, 6-(cyclohexylthio)-5-methylnicotinonitrile is a suitable core scaffold for generating focused libraries targeting lipophilic binding pockets in kinases or GPCRs. Its cyclohexylthio group offers additional van der Waals interactions, while the nitrile can act as a hydrogen bond acceptor or a synthetic handle, enabling rational SAR exploration .

Anti-Infective Intermediate

This compound serves as an ideal starting material for synthesizing 5-alkyl/aryl-sulfanyl nicotinonitrile analogs, a class with demonstrated anti-tubercular activity. Its 5-methyl group can be selectively functionalized, and the 6-cyclohexylthio group provides a template for generating derivatives with potent activity against Mycobacterium tuberculosis, where related compounds have shown an MIC of 3.1 µM .

Permeability Assay Probe

With a computed LogP of approximately 3.69, this compound exists in a lipophilicity range that is critical for assessing passive membrane permeability. It can be used as a physicochemical probe or a calibration standard in PAMPA (Parallel Artificial Membrane Permeability Assay) or Caco-2 assays, where its distinct retention time and MS signal (MW 232.34) allow for precise quantification in comparison to its less lipophilic 2-methyl analog .

Thioether-Metabolizing Enzyme Profiling

The cyclohexylthio moiety is a substrate for certain cytochrome P450 enzymes and flavin-containing monooxygenases. This compound's well-defined structure and the commercial availability of its 2- and 4-methyl regioisomers make it a valuable tool compound for studying the regio-selectivity of sulfur oxidation or dealkylation reactions in drug metabolism studies .

Application
Selection Property
Validation Focus
Kinase/GPCR library design
Regioisomeric lipophilicity profile
Binding pocket compatibility & SAR exploration
Anti-infective intermediate
5-sulfanyl nicotinonitrile scaffold
Anti-tubercular screening context
Permeability assay probe
Moderate-to-high computed logP range
PAMPA/Caco-2 assay calibration
Thioether metabolism studies
Cyclohexylthio moiety
CYP450/FMO regio-selectivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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